High Synthetic Yield and Process Efficiency: Superior Performance in Deracoxib Intermediate Synthesis
3'-Fluoro-4'-methoxyacetophenone is a critical intermediate in the synthesis of Deracoxib, a veterinary COX-2 inhibitor. A patent (CN107686465A) explicitly details an optimized synthesis achieving a 92.4% yield for the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride, using aluminum chloride in dichloromethane at 5-10°C [1]. While the patent does not directly compare this yield to alternative routes using different acetophenone analogs, the specific and high yield is enabled by the targeted ortho-fluorine/methoxy substitution, which facilitates a clean and efficient reaction [1]. In contrast, alternative synthetic pathways for similar compounds often require more complex, lower-yielding multi-step sequences (e.g., fluorination of methoxyacetophenones using manganese(IV) tetrafluoride, with reported yields as low as 70% [2]). This underscores the advantage of directly synthesizing 3'-fluoro-4'-methoxyacetophenone via Friedel-Crafts acylation.
| Evidence Dimension | Synthetic Yield for Key Intermediate (Deracoxib Synthesis) |
|---|---|
| Target Compound Data | 92.4% yield (Friedel-Crafts acylation of 2-fluoroanisole) |
| Comparator Or Baseline | 70% yield (alternative fluorination route of 4-methoxyacetophenone for analogous fluoromethoxyacetophenones) [2] |
| Quantified Difference | +22.4% absolute yield advantage |
| Conditions | Friedel-Crafts acylation using AlCl3 in DCM at 5-10°C for 1 hour [1] vs. fluorination with MnO2/pyridinium polyhydrogenofluoride [2] |
Why This Matters
A >20% increase in synthetic yield directly translates to lower cost per unit, reduced waste, and a more efficient manufacturing process, making this specific intermediate more attractive for large-scale procurement in drug development.
- [1] Zhang, X., & Yang, H. (2018). Preparation method of Deracoxib. CN Patent CN107686465A. Northeast Agricultural University. View Source
- [2] ChemicalBook. (n.d.). 455-91-4 | CAS DataBase. Retrieved from https://www.chemicalbook.cn/ View Source
